2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroacetyl group in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-difluoroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The difluoroacetyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetyl fluoride: Shares the difluoroacetyl group but differs in its overall structure and reactivity.
2,2-Difluoro-2-arylethylamines: Fluorinated analogs with different functional groups and applications.
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides: Compounds with similar fluorinated groups but distinct biological activities.
Uniqueness
2-(2,2-Difluoroacetyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of the difluoroacetyl group with the indanone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H8F2O2 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(2,2-difluoroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)10(15)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8,11H,5H2 |
InChI Key |
FFZWTHOZDCWFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)C(F)F |
Origin of Product |
United States |
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